molecular formula C15H15N B11893051 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine CAS No. 62736-77-0

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine

Katalognummer: B11893051
CAS-Nummer: 62736-77-0
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: NEIYZGBJZVEFNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trimethylbenzaldehyde with pyridine derivatives can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the indeno[2,1-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:

    1,4,7-Trimethyl-9H-indeno[2,1-c]pyridine: Differing by the position of the methyl group at position 7 instead of 6.

    9H-Indeno[2,1-c]pyridin-9-one: Featuring a ketone group at position 9.

    9H-Indeno[2,1-c]pyridine: Lacking the methyl substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

62736-77-0

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

1,4,6-trimethyl-9H-indeno[2,1-c]pyridine

InChI

InChI=1S/C15H15N/c1-9-4-5-12-7-13-11(3)16-8-10(2)15(13)14(12)6-9/h4-6,8H,7H2,1-3H3

InChI-Schlüssel

NEIYZGBJZVEFNY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CC3=C2C(=CN=C3C)C)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.